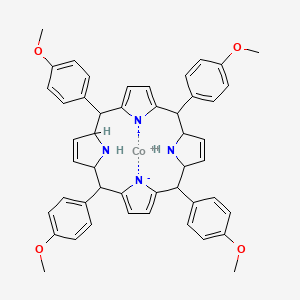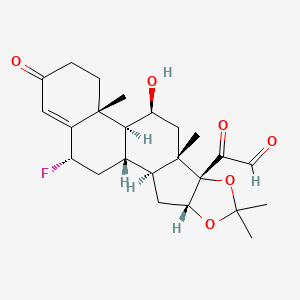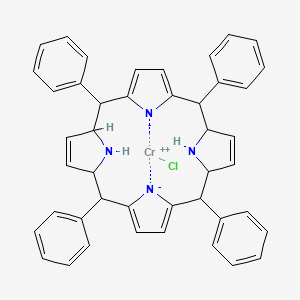
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrins. Porphyrins are large, conjugated cyclic molecules that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is known for its unique photochemical, electrochemical, and catalytic properties, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves several steps. One common method is the condensation of pyrrole with an aldehyde derivative, followed by the insertion of cobalt into the porphyrin ring. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. The resulting porphyrin is then metallated with cobalt(II) acetate to form the final complex .
化学反応の分析
Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has a wide range of scientific research applications In chemistry, it is used as a catalyst for various organic reactions, including the oxidation of organic substratesAdditionally, it is used in the development of sensors and molecular wires due to its unique electrochemical properties .
作用機序
The mechanism of action of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the coordination of the cobalt ion with the nitrogen atoms in the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating the transfer of electrons. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy .
類似化合物との比較
Similar compounds include other cobalt porphyrins and metalloporphyrins with different substituents on the phenyl rings. For example, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin and 5,10,15,20-tetrakis(4-methylphenyl)porphyrin are structurally similar but have different functional groups that affect their chemical and physical properties. The uniqueness of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide lies in its methoxy substituents, which enhance its electron-donating properties and stability .
特性
分子式 |
C48H46CoN4O4 |
|---|---|
分子量 |
801.8 g/mol |
IUPAC名 |
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
InChIキー |
RCDUMZWQGUXLNG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)




![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)

![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
